Benzoic acid, 2,6-dimethoxy-, (3-methoxyphenyl)methyl ester
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Overview
Description
Benzoic acid, 2,6-dimethoxy-, (3-methoxyphenyl)methyl ester is an organic compound with the molecular formula C16H18O5. It is a derivative of benzoic acid, featuring methoxy groups at the 2 and 6 positions, and a (3-methoxyphenyl)methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dimethoxy-, (3-methoxyphenyl)methyl ester typically involves the esterification of 2,6-dimethoxybenzoic acid with (3-methoxyphenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,6-dimethoxy-, (3-methoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2,6-dimethoxy-, (3-methoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,6-dimethoxy-, (3-methoxyphenyl)methyl ester involves its interaction with various molecular targets and pathways. The methoxy groups and ester functionality allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2,6-dimethoxy-, methyl ester: Similar structure but with a methyl ester group instead of a (3-methoxyphenyl)methyl ester group.
Benzoic acid, 2,3-dimethoxy-, methyl ester: Similar structure but with methoxy groups at the 2 and 3 positions.
Benzoic acid, 2,6-dimethoxy-: Lacks the ester group, only contains methoxy groups at the 2 and 6 positions.
Uniqueness
Benzoic acid, 2,6-dimethoxy-, (3-methoxyphenyl)methyl ester is unique due to the presence of both methoxy groups and the (3-methoxyphenyl)methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62458-50-8 |
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Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(3-methoxyphenyl)methyl 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c1-19-13-7-4-6-12(10-13)11-22-17(18)16-14(20-2)8-5-9-15(16)21-3/h4-10H,11H2,1-3H3 |
InChI Key |
DZDQHOAIKWCQDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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